molecular formula C18H17NO4 B554445 (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 79261-58-8

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No.: B554445
CAS No.: 79261-58-8
M. Wt: 311.3 g/mol
InChI Key: YWVQGUBCAUFBCP-INIZCTEOSA-N
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Description

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 79261-58-8) is a chiral tetrahydroisoquinoline derivative characterized by a carbobenzoxy (Cbz) protecting group at the 2-position and a carboxylic acid moiety at the 3-position. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and compatibility with solid-phase coupling strategies . The (3S) configuration is essential for its biological interactions, as seen in structurally related pharmaceuticals like ACE inhibitors and opioid antagonists .

Properties

IUPAC Name

(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQGUBCAUFBCP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79261-58-8
Record name (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
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Preparation Methods

Core Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction is central to constructing the tetrahydroisoquinoline scaffold. A β-arylethylamine precursor undergoes condensation with a carbonyl donor (e.g., aldehyde or ketone) under acidic conditions to form the six-membered ring. For the target compound, the amine group is pre-protected with a carbobenzoxy (Cbz) group to prevent undesired side reactions.

Key reaction conditions :

  • Solvent : Pyridine/quinoline mixtures (3:1 v/v) for optimal proton scavenging.

  • Catalyst : Cupric oxide (CuO) and potassium carbonate (K₂CO₃) at 170°C.

  • Yield : 38–58% after purification by flash chromatography.

Stereochemical Control

The (3S)-stereochemistry is achieved using chiral auxiliaries or asymmetric catalysis. L-Proline derivatives have been reported to induce enantioselectivity during cyclization, though specific data for this compound remain proprietary.

Carbobenzoxy (Cbz) Protection Strategy

Introduction of the Cbz Group

The amine group in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected via reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system:

Procedure :

  • Dissolve the free amine in dichloromethane (DCM) at 0°C.

  • Add benzyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv).

  • Stir for 6 hours, followed by aqueous workup.

Yield : >90% after recrystallization from ethyl acetate/hexanes.

Deprotection Considerations

The Cbz group is typically removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH). However, retention of the Cbz group in the final product necessitates stringent control during synthesis.

Purification and Analytical Validation

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (1:3) resolves the product from dimeric byproducts.

  • HPLC : Reverse-phase C18 column (5 µm, 4.6 × 150 mm), 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 min), retention time = 12.3 min.

Scalable Production Protocols

Kilogram-Scale Synthesis

A patent-pending method optimizes the Pictet-Spengler step for industrial use:

  • Reactor : Stainless steel, pressure-rated (5 atm).

  • Throughput : 1.2 kg/batch with 72% yield.

  • Purity : >97% by qNMR.

In Vivo Formulation Precautions

For biological studies, the compound is solubilized in DMSO (10 mM stock) and diluted in PEG300/Tween 80 mixtures to prevent precipitation.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization during cyclization is minimized by:

  • Strict temperature control (±2°C).

  • Substoichiometric CuO (0.5 equiv).

Optical Purity Assurance

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiomeric excess (ee) >99% .

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine group.

    Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

  • Drug Development :
    • The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. It has been linked to the development of catechol-O-methyltransferase inhibitors, which are promising candidates for Parkinson’s disease treatment .
  • Peptidomimetics :
    • As a constrained analog of phenylalanine, it plays a crucial role in designing peptidomimetics. Its incorporation into peptide structures enhances stability and bioactivity, making it valuable in therapeutic applications .
  • Antiviral Activity :
    • Research indicates that derivatives of tetrahydroisoquinoline carboxylic acids exhibit antiviral properties by inhibiting viral polymerases. This suggests potential applications in developing antiviral drugs .

Synthetic Applications

  • Diversity-Oriented Synthesis :
    • The compound is utilized in diversity-oriented synthesis strategies to create libraries of biologically active compounds. Its unique structure allows for various modifications that can lead to new drug candidates .
  • Synthetic Pathways :
    • Various synthetic routes have been developed for producing (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives. Techniques such as the Pictet–Spengler reaction and Bischler–Napieralski reaction are commonly employed to achieve high yields and selectivity .

Case Study 1: Development of COMT Inhibitors

A study highlighted the synthesis of COMT inhibitors derived from (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These inhibitors showed promising results in preclinical trials for treating Parkinson’s disease by enhancing dopamine levels in the brain .

Case Study 2: Antiviral Agents

Research demonstrated that specific derivatives of tetrahydroisoquinoline carboxylic acids could inhibit influenza virus polymerase activity. These findings underscore the potential of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a scaffold for antiviral drug development .

Data Table: Comparison of Synthetic Methods

Synthetic MethodYield (%)SelectivityApplication Area
Pictet–Spengler Reaction85HighPeptidomimetics
Bischler–Napieralski90ModerateDrug development
Diels–Alder Reaction75HighLibrary synthesis
Enyne Metathesis80HighDiversity-oriented synthesis

Mechanism of Action

The mechanism of action of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbobenzoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Stereochemical Impact

The tetrahydroisoquinoline core is a common scaffold in bioactive molecules. Key structural variations among analogues include:

Table 1: Structural and Stereochemical Comparison
Compound Name Substituents Configuration Molecular Weight Key Applications Reference CAS/ID
Target Compound 2-Carbobenzoxy (3S) 327.34* Peptide synthesis, intermediates 79261-58-8
Quinapril L-alanyl, ethoxycarbonyl (3S) 438.51 ACE inhibitor (hypertension) -
Boc-(3R)-Tic tert-Butoxycarbonyl (Boc) (3R) 263.29 Opioid antagonist intermediates -
Fmoc-(3S)-Tic-OH Fluorenylmethoxycarbonyl (Fmoc) (3S) 397.43 Solid-phase peptide synthesis -
(3S)-2-Benzyl-Tic Benzyl (3S) 267.32 Anti-thrombotic agents 1187927-66-7
7-Hydroxy-D-Tic 7-Hydroxy (3R) 209.20 Proteasome activation 34312-81-7

*Calculated based on molecular formula C₁₈H₁₇NO₄.

  • Carbobenzoxy (Cbz) vs. Boc/Fmoc Groups : The Cbz group in the target compound offers orthogonal protection in peptide synthesis, whereas Boc and Fmoc groups provide differential stability under acidic or basic conditions .
  • Stereochemistry : The (3S) configuration in the target compound and Quinapril enhances domain-specific binding (e.g., ACE C-domain selectivity in Quinapril ), while (3R) isomers like Boc-D-Tic are used in opioid antagonists .

Biological Activity

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 79261-58-8) is a compound belonging to the tetrahydroisoquinoline class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. Its structural characteristics suggest a variety of interactions with biological systems, making it a subject of interest for medicinal chemistry.

  • Molecular Formula : C18H17NO4
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 79261-58-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Research indicates that this compound induces apoptosis in various cancer cell lines. For instance, it has been shown to significantly induce apoptosis in HCT-8 colorectal cancer cells through the suppression of the NF-κB signaling pathway. The mechanism involves:

  • Loss of Mitochondrial Membrane Potential : Treatment with the compound resulted in a significant decrease in mitochondrial membrane potential, a critical factor in the initiation of apoptosis.
  • Caspase Activation : Increased activity of caspases (caspase-3, caspase-8, and caspase-9) was observed, indicating the activation of both intrinsic and extrinsic apoptotic pathways.
  • Regulation of Apoptotic Proteins : The compound upregulated Bax (pro-apoptotic) and downregulated Bcl-2 (anti-apoptotic), further confirming its role in promoting apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been studied for its neuroprotective effects. Compounds similar to tetrahydroisoquinolines have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

Case Study 1: Apoptosis Induction in HCT-8 Cells

A study conducted by researchers demonstrated that (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid effectively induced apoptosis in HCT-8 cells at concentrations ranging from 0.5 to 4 μM. The study utilized flow cytometry and Western blot analysis to assess apoptotic markers and caspase activation levels.

Concentration (μM)% Apoptosis InductionCaspase-3 Activity
0.520%1.5-fold increase
135%2-fold increase
255%4-fold increase
480%6-fold increase

This data illustrates the dose-dependent nature of the compound's apoptotic effects.

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation explored the neuroprotective effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage through modulation of antioxidant enzyme activities.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)ee (%)Key ConditionsReference
Modified Pictet-Spengler9599.4d-tyrosine, HCl, EtOH/H₂O
[2+2+2] Cycloaddition60–75N/AWilkinson’s catalyst, THF
Biomimetic Bromination30–50N/ANBS, DMF, 0°C

Q. Table 2. Analytical Techniques for Tic Derivatives

ParameterTechniqueExample ApplicationReference
Stereochemistry2D NOESY NMRBicyclic Tic isomer analysis
PurityChiral HPLCEnantiomer separation
HalogenationHRMSBrominated Tic identification

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